molecular formula C24H24N2O B12900814 N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide CAS No. 212192-38-6

N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B12900814
CAS No.: 212192-38-6
M. Wt: 356.5 g/mol
InChI Key: LTDTVIVWGGLMSW-QHCPKHFHSA-N
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Description

N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a benzyl group, and a biphenyl moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide typically involves several steps, starting with the preparation of the pyrrolidine ring. One common method involves the reduction of 1-benzyl-3-pyrrolidinone using sodium borohydride in methanol. The resulting (S)-1-benzyl-3-pyrrolidinol is then coupled with 1,1’-biphenyl-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .

Chemical Reactions Analysis

N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and biphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s stereochemistry also influences its binding affinity and selectivity .

Comparison with Similar Compounds

N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide lies in its combination of the pyrrolidine ring, benzyl group, and biphenyl moiety, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

212192-38-6

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-4-phenylbenzamide

InChI

InChI=1S/C24H24N2O/c27-24(22-13-11-21(12-14-22)20-9-5-2-6-10-20)25-23-15-16-26(18-23)17-19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,25,27)/t23-/m0/s1

InChI Key

LTDTVIVWGGLMSW-QHCPKHFHSA-N

Isomeric SMILES

C1CN(C[C@H]1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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